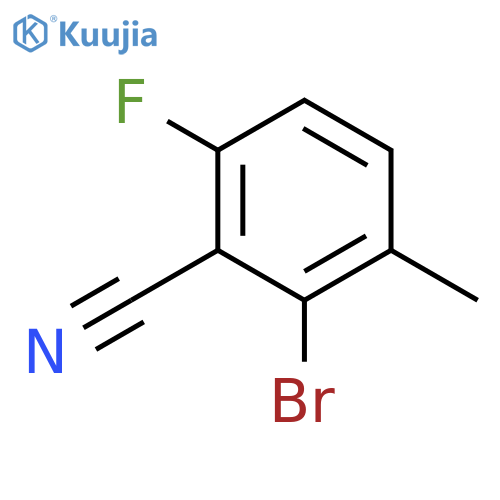Cas no 1715912-73-4 (2-Bromo-6-fluoro-3-methylbenzonitrile)

2-Bromo-6-fluoro-3-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-fluoro-3-methylbenzonitrile
- AS-35850
- DTXSID401287582
- DB-164179
- MFCD22987918
- AKOS027328753
- CS-0377898
- SCHEMBL7426740
- 1715912-73-4
- IFKXUQSSXXKPNN-UHFFFAOYSA-N
- EN300-6792002
- 2-Bromo-6-fluoro-3-methylbenzonitrile
-
- MDL: MFCD22987918
- インチ: 1S/C8H5BrFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3
- InChIKey: IFKXUQSSXXKPNN-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=C(F)C=CC(C)=C1Br
計算された属性
- せいみつぶんしりょう: 212.95894g/mol
- どういたいしつりょう: 212.95894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 23.8Ų
2-Bromo-6-fluoro-3-methylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB479949-1 g |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 1g |
€648.10 | 2023-04-20 | ||
| Alichem | A019099883-1g |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 97% | 1g |
410.80 USD | 2021-06-17 | |
| abcr | AB479949-250mg |
2-Bromo-6-fluoro-3-methylbenzonitrile; . |
1715912-73-4 | 250mg |
€293.20 | 2025-02-17 | ||
| Ambeed | A937398-250mg |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 97% | 250mg |
$194.0 | 2024-04-22 | |
| 1PlusChem | 1P00I00I-250mg |
2-BROMO-6-FLUORO-3-METHYLBENZONITRILE |
1715912-73-4 | 95% | 250mg |
$169.00 | 2025-02-28 | |
| abcr | AB479949-250 mg |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 250mg |
€290.90 | 2023-04-20 | ||
| abcr | AB479949-1g |
2-Bromo-6-fluoro-3-methylbenzonitrile; . |
1715912-73-4 | 1g |
€693.20 | 2025-02-17 | ||
| A2B Chem LLC | AI39026-1g |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 97% | 1g |
$418.00 | 2024-04-20 | |
| A2B Chem LLC | AI39026-5g |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 95% | 5g |
$1162.00 | 2024-04-20 | |
| Crysdot LLC | CD12133390-1g |
2-Bromo-6-fluoro-3-methylbenzonitrile |
1715912-73-4 | 97% | 1g |
$371 | 2024-07-24 |
2-Bromo-6-fluoro-3-methylbenzonitrile 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
2-Bromo-6-fluoro-3-methylbenzonitrileに関する追加情報
2-ブロモ-6-フルオロ-3-メチルベンゾニトリル(CAS No. 1715912-73-4)の総合解説:特性・応用・市場動向
2-ブロモ-6-フルオロ-3-メチルベンゾニトリル(CAS No. 1715912-73-4)は、有機合成化学において重要な芳香族ニトリル化合物の一つです。そのユニークな分子構造(ブロモ基とフルオロ基の併存)により、医薬品中間体や機能性材料の合成に幅広く活用されています。近年では創薬研究や有機エレクトロニクス材料開発の需要増加に伴い、本化合物への関心が高まっています。
本化合物の物理化学的特性としては、分子量214.04 g/mol、白色~淡黄色の結晶性粉末として知られ、極性溶媒(アセトニトリル、DMFなど)に良好な溶解性を示します。ハロゲン置換基の影響で、求電子置換反応やパラジウムカップリング反応への高い反応性が特徴です。特に6位のフッ素原子は、分子の電子密度分布を変化させ、生体適合性向上に寄与する可能性が研究されています。
合成経路に関しては、3-メチルベンゾニトリルを出発物質とし、選択的ハロゲン化反応を経て製造されるケースが一般的です。近年ではフロー化学技術を応用した連続合成法の開発も進められ、副生成物低減やエネルギー効率の改善が図られています。このプロセス最適化は、グリーンケミストリーの観点からも注目されています。
応用分野では、抗がん剤候補化合物の骨格構築や農薬中間体としての利用が報告されています。例えば、チロシンキナーゼ阻害剤の合成前駆体としての潜在性が学術論文で言及されており、精密医療分野での需要拡大が予測されます。また、有機半導体材料開発においては、フッ素原子の導入による電荷移動特性の制御が可能なため、OLED発光層の改良研究にも応用されています。
市場動向を分析すると、2023-2030年の予測期間において年率5.8%成長が見込まれており、これはバイオ医薬品市場の拡大と連動しています。特にアジア太平洋地域では、契約研究機関(CRO)の増加に伴い、本化合物の需要が急増しています。主要サプライヤーはカスタム合成サービスの強化に注力しており、多様な誘導体への展開が競争優位性の鍵となっています。
安全性に関する最新の知見では、OECDテストガイドラインに基づく急性毒性試験(経口、皮膚)データが整備されつつあります。取り扱い時には適切なPPE(個人用保護具)の着用が推奨され、局所排気装置を備えた環境下での使用が望ましいとされています。廃棄時にはハロゲン含有廃棄物としての処理が必要となる点に注意が必要です。
研究開発のトレンドキーワードとして、「フッ素化医薬品」「SDGs対応合成法」「AI予測による分子設計」との関連性が注目されています。特にAI支援化学の進展により、本化合物をテンプレートとした仮想ライブラリー構築が加速しており、マテリアルズインフォマティクス分野との融合が期待されています。
学術的には、Journal of Fluorine ChemistryやOrganic Process Research & Developmentなどで関連研究が増加中です。2023年にはフッ素置換基がタンパク質結合親和性に与える影響を解析した論文が発表され、構造活性相関(SAR)研究における本化合物の重要性が再認識されています。
将来展望として、自動合成プラットフォームとの親和性の高さから、デジタルラボ環境での利用拡大が予測されます。また、サステナブル調達の観点から、バイオベース原料を用いた製造プロセスの開発も今後の課題と言えるでしょう。
1715912-73-4 (2-Bromo-6-fluoro-3-methylbenzonitrile) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
